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Compound of Interest

Compound Name: Nitroso-PSAP

Cat. No.: B1598662 Get Quote

Technical Support Center: Nitroso-PSAP Iron
Assay
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals

overcome challenges encountered during the Nitroso-PSAP iron assay, with a specific focus

on preventing interference from EDTA.

Frequently Asked Questions (FAQs)
Q1: What is the principle of the Nitroso-PSAP iron assay?

A1: The Nitroso-PSAP iron assay is a colorimetric method for the quantitative determination of

iron in biological samples. The assay principle involves three main steps:

Dissociation: Iron bound to transport proteins, such as transferrin, is released in a weakly

acidic buffer.[1]

Reduction: Ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) by a reducing agent in the

assay buffer.[2]

Chelation and Detection: Ferrous iron (Fe²⁺) reacts with the chromogen Nitroso-PSAP (2-

Nitroso-5-(N-propyl-N-sulfopropylamino)phenol) to form a stable, blue-colored complex. The

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1598662?utm_src=pdf-interest
https://www.benchchem.com/product/b1598662?utm_src=pdf-body
https://www.benchchem.com/product/b1598662?utm_src=pdf-body
https://www.benchchem.com/product/b1598662?utm_src=pdf-body
https://www.kamiyabiomedical.com/pdf/KT-756.pdf
https://www.jaica.com/e/pdf/traceelements_ferrozine_instruction.pdf
https://www.benchchem.com/product/b1598662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


intensity of this color, measured spectrophotometrically at approximately 750 nm, is directly

proportional to the total iron concentration in the sample.[1]

Q2: Why can't I use plasma collected with EDTA as an anticoagulant for this assay?

A2: Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that binds metal ions

with high affinity.[3] Its primary function as an anticoagulant is to chelate calcium ions (Ca²⁺),

which are essential for the blood clotting cascade. However, EDTA also chelates iron (Fe²⁺ and

Fe³⁺) with very high stability.[4] This sequestration of iron by EDTA prevents it from reacting

with the Nitroso-PSAP chromogen, leading to falsely low or zero iron readings.[2][5] Several

assay kit manufacturers explicitly state that EDTA-plasma is not a suitable sample type.[1][2][5]

Q3: What are suitable alternatives to EDTA for blood sample collection for this assay?

A3: For plasma samples, heparin is the recommended anticoagulant as it does not interfere

with colorimetric iron assays.[5][6] Serum (collected in tubes without any anticoagulant or with a

clot activator) is also an excellent sample type for iron determination.[5][7]

Q4: Can I use samples other than serum or plasma with the Nitroso-PSAP assay?

A4: Yes, the assay can be adapted for various biological samples, including tissue

homogenates, cell lysates, urine, and saliva.[1][2] These samples often require specific

preparation steps, such as acid treatment to release iron and centrifugation to remove insoluble

debris, to ensure accurate measurements.[1][2] It is critical to ensure that any lysis or storage

buffers used for these samples do not contain EDTA or other strong chelating agents.[7]

Troubleshooting Guide: EDTA Interference
This guide addresses the specific issue of suspected or known EDTA contamination in samples

intended for the Nitroso-PSAP iron assay.

Problem: My iron measurements are unexpectedly low or undetectable in plasma samples.
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Potential Cause How to Identify Solution

EDTA Contamination

Review sample collection

records to confirm if EDTA

tubes were used. EDTA

contamination can also lead to

abnormally high potassium

and low calcium levels if

measured from the same

sample tube.[4]

If possible, re-collect samples

using heparin tubes or collect

serum. If re-collection is not an

option, proceed to one of the

mitigation strategies outlined

below (Protocols 1, 2, or 3).

Improper Sample pH

Check the pH of your sample

after any pre-treatment steps.

The assay performance can be

affected by extreme pH values.

Adjust the sample pH to be

within the range of 2.0 to 8.0

before starting the assay

protocol.[1]

Presence of Heme Iron

The Nitroso-PSAP method

does not measure iron

contained within heme

molecules (e.g., from

hemoglobin).[1] Significant

hemolysis will not contribute to

the measurable iron pool.

This is an inherent limitation of

the assay. If heme iron

measurement is required, a

different assay methodology

should be selected.

Experimental Protocols for Mitigating EDTA
Interference
If re-collection of samples is not feasible, the following methods can be attempted to rescue

EDTA-contaminated samples. It is crucial to validate any of these methods with appropriate

controls (i.e., a sample of known iron concentration with and without EDTA, subjected to the

same treatment).

Protocol 1: Competitive Displacement with Zinc Sulfate
Principle: This method is based on the principle of competitive binding. While EDTA has a high

affinity for iron, adding a large excess of another divalent cation for which EDTA also has a
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strong affinity can displace the iron, making it available to react with Nitroso-PSAP. Zinc has

been shown to be effective in this role for other colorimetric iron assays.[8][9][10][11]

Methodology:

Prepare a 1 M Zinc Sulfate (ZnSO₄) stock solution: Dissolve 28.75 g of ZnSO₄·7H₂O in 100

mL of deionized water.

Sample Spiking: To 100 µL of your EDTA-plasma sample, add 7 µL of the 1 M ZnSO₄

solution (final concentration approximately 7 mmol/L).

Incubation: Mix gently and incubate the sample at room temperature for 10 minutes. This

allows time for the zinc ions to displace the iron from the EDTA-iron complex.

Assay: Proceed with the standard Nitroso-PSAP assay protocol, using the zinc-treated

sample.

Controls: It is essential to run a parallel control where a known iron standard is first mixed

with EDTA and then treated with the zinc sulfate solution to validate the recovery.

Protocol 2: Physical Removal of EDTA by Ultrafiltration
Principle: Ultrafiltration separates molecules based on size. EDTA (molecular weight ~292

g/mol ) is significantly smaller than most proteins in plasma (e.g., albumin, ~66.5 kDa). A

centrifugal filter unit with an appropriate molecular weight cutoff (MWCO) can retain the

proteins while allowing EDTA and its metal complexes to pass through into the filtrate. This

method has been shown to be highly effective for removing EDTA from protein solutions.[12]

[13]

Methodology:

Select a Filter: Choose a centrifugal ultrafiltration unit with a low MWCO, typically 10 kDa.

Dilution: Dilute the plasma sample (e.g., 100 µL) 10-fold with an appropriate iron-free buffer

(e.g., saline or Tris buffer).

First Centrifugation: Place the diluted sample in the filter unit and centrifuge according to the

manufacturer's instructions to concentrate the sample back to its original volume. Discard the
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flow-through, which contains the removed EDTA.

Second Wash (Optional but Recommended): Re-dilute the concentrated sample 10-fold with

the same buffer and repeat the centrifugation step. This second wash will remove a higher

percentage of the remaining EDTA.

Sample Recovery: Recover the concentrated, EDTA-depleted sample from the filter unit.

Adjust the volume to the initial pre-dilution volume with buffer if necessary.

Assay: Use the purified sample in the Nitroso-PSAP assay.

Protocol 3: Physical Removal of EDTA by Microdialysis
Principle: Similar to ultrafiltration, dialysis separates molecules based on size using a semi-

permeable membrane.[14][15] The sample is placed inside a dialysis cassette or tubing, which

is then submerged in a large volume of buffer (the dialysate). Small molecules like EDTA

diffuse out of the sample and into the dialysate, effectively purifying the sample.

Methodology:

Prepare Dialysis Membrane: Select a dialysis membrane with a low MWCO (e.g., 3.5-10

kDa). Prepare and hydrate the membrane according to the manufacturer's protocol.

Load Sample: Pipette the EDTA-plasma sample into the dialysis cassette or tubing.

Dialysis: Place the sealed cassette in a beaker containing a large volume of iron-free dialysis

buffer (e.g., 200-500 times the sample volume).[15] Stir the buffer gently at 4°C.

Buffer Changes: Perform several buffer changes to ensure efficient removal of EDTA. A

typical schedule would be:

Dialyze for 2 hours.

Change the buffer and dialyze for another 2 hours.

Change the buffer again and dialyze overnight.[16]

Sample Recovery: Carefully remove the purified sample from the dialysis cassette.
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Assay: Use the dialyzed sample in the Nitroso-PSAP assay.

Data Presentation
Table 1: Stability Constants of EDTA with Divalent Cations

This table illustrates the high affinity of EDTA for iron (Fe³⁺ and Fe²⁺) compared to calcium

(Ca²⁺), which is the primary target for its anticoagulant action. The higher the log K value, the

more stable the complex.

Metal Ion Log K (Stability Constant) Reference

Fe³⁺ 25.1 [17][18]

Fe²⁺ 14.3 [17][18]

Zn²⁺ 16.5 [17][18]

Ca²⁺ 10.7 [17]

Mg²⁺ 8.7 [17][18]

Data sourced from multiple chemical suppliers and databases.
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Caption: Troubleshooting workflow for low iron results.
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Caption: Workflow for removing EDTA via ultrafiltration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. kamiyabiomedical.com [kamiyabiomedical.com]

2. jaica.com [jaica.com]

3. quora.com [quora.com]

4. msjonline.org [msjonline.org]

5. content.abcam.com [content.abcam.com]

6. Investigation of EDTA anticoagulant in plasma to improve the throughput of liquid
chromatography/tandem mass spectrometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

7. abcam.com [abcam.com]

8. Injurious effect of EDTA contamination on colorimetry of serum iron - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. Colorimetric measurement of iron in plasma samples anticoagulated with EDTA - PMC
[pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Colorimetric measurement of iron in plasma samples anticoagulated with EDTA -
PubMed [pubmed.ncbi.nlm.nih.gov]

12. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]

13. journals.plos.org [journals.plos.org]

14. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein
Research - MetwareBio [metwarebio.com]

15. home.sandiego.edu [home.sandiego.edu]

16. creative-biostructure.com [creative-biostructure.com]

17. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1598662?utm_src=pdf-custom-synthesis
https://www.kamiyabiomedical.com/pdf/KT-756.pdf
https://www.jaica.com/e/pdf/traceelements_ferrozine_instruction.pdf
https://www.quora.com/How-does-EDTA-chelate-calcium
https://www.msjonline.org/index.php/ijrms/article/view/8054
https://content.abcam.com/content/dam/abcam/product/documents/83/ab83366/Iron-Assay-protocol-book-v16a-ab83366%20(website).pdf
https://pubmed.ncbi.nlm.nih.gov/12720287/
https://pubmed.ncbi.nlm.nih.gov/12720287/
https://www.abcam.com/ps/products/83/ab83366/documents/Iron-Assay-protocol-book-v15-ab83366%20(website).pdf
https://pubmed.ncbi.nlm.nih.gov/3933852/
https://pubmed.ncbi.nlm.nih.gov/3933852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC495662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC495662/
https://www.researchgate.net/publication/21613422_Colorimetric_measurement_of_iron_in_plasma_samples_anticoagulated_with_EDTA
https://pubmed.ncbi.nlm.nih.gov/1541696/
https://pubmed.ncbi.nlm.nih.gov/1541696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5242421/
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0169843&type=printable
https://www.metwarebio.com/advanced-protein-dialysis-techniques/
https://www.metwarebio.com/advanced-protein-dialysis-techniques/
https://home.sandiego.edu/~josephprovost/MDH%20Dialysis%20V1_2022.pdf
https://www.creative-biostructure.com/protein-dialysis-desalting-and-concentration-526.htm
https://www.green-mountainchem.com/chelating-capacity-and-stability/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. laboratorynotes.com [laboratorynotes.com]

To cite this document: BenchChem. [How to prevent EDTA interference in Nitroso-PSAP iron
assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1598662#how-to-prevent-edta-interference-in-
nitroso-psap-iron-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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